molecular formula C20H21NO5S B2649592 Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 922556-21-6

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2649592
CAS RN: 922556-21-6
M. Wt: 387.45
InChI Key: ZWHNNQFZJOCRAA-UHFFFAOYSA-N
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Description

This compound is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It is a solid compound with a chemical formula of C10H8O4 and a molecular weight of 192.17 grams per mole .


Synthesis Analysis

The synthesis of this compound begins with the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Physical And Chemical Properties Analysis

This compound is a solid with a color ranging from colorless to light yellow . The crystal structure of the compound is orthorhombic, Pbca (no. 61), with a = 10.0820 (14) Å, b = 13.1135 (19) Å, c = 20.644 (3) Å, V = 2729.4 Å^3, Z = 8, Rgt (F) = 0.0373, wRref (F2) = 0.1005, T = 193 K .

Scientific Research Applications

Crystal Structure Analysis

The compound can be used in crystal structure analysis. The crystal structure of similar compounds has been studied and published . This can provide valuable insights into the properties and potential applications of the compound.

Anticancer Research

The compound may have potential applications in anticancer research. Similar compounds have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines . The detailed structure–activity relationship study could lead to the identification of more active analogs and a comprehensive understanding of the structure–activity relationships of these molecules .

Detection of Carcinogenic Heavy Metal Ions

The compound could be used for the significant detection of carcinogenic heavy metal ions, such as lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective sensor could be developed via the deposition of a thin layer of the compound on a glassy carbon electrode with the conducting polymer matrix Nafion .

Development of Custom-made Electrodes

The compound could be used in the development of custom-made electrodes for sensing transition metal ions . This could have significant applications in environmental monitoring and industrial process control.

Drug Design and Synthesis

The compound could be used in drug design and synthesis. The indole nucleus, a privileged structural motif, is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . Large numbers of structurally diverse indole-containing molecules with distinctive mechanisms of action have been synthesized in the pursuit of increasingly more potent anti-tumor agents .

Microtubule-targeting Agents

The compound could be used in the development of microtubule-targeting agents. These agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Several such agents are either in clinical trials or already approved for clinical use .

Future Directions

The wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . This compound, with its unique structure, could be a potential candidate for further exploration in various fields of study.

properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-2-24-20(23)18-13-5-3-4-6-16(13)27-19(18)21-17(22)10-12-7-8-14-15(9-12)26-11-25-14/h7-9H,2-6,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNNQFZJOCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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